

# Physical and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline

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## Compound of Interest

Compound Name:	4-Bromo-8-(trifluoromethyl)quinoline
Cat. No.:	B1287379

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## Technical Guide: 4-Bromo-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of **4-Bromo-8-(trifluoromethyl)quinoline**. Due to the specificity of this compound, some data points are extrapolated from closely related analogs and established analytical techniques for similar chemical structures.

## Core Physical and Chemical Properties

Quantitative data for **4-Bromo-8-(trifluoromethyl)quinoline** and a closely related analog are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties

Property	4-Bromo-8-(trifluoromethyl)quinoline	4-Bromo-2,8-bis(trifluoromethyl)quinoline (Analog)
CAS Number	260973-10-2[1]	35853-45-3[2]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N[3]	C <sub>11</sub> H <sub>4</sub> BrF <sub>6</sub> N[2]
Molecular Weight	276.05 g/mol	344.05 g/mol [2]
Appearance	Off-white to yellow crystalline powder (Predicted)	Off-white to yellow crystalline powder[2]
Melting Point	Data not available	60 °C[2]
Boiling Point	Data not available	281.6 °C at 760 mmHg[2]
Solubility	Predicted to be soluble in common organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[4]	Data not available
pKa	Data not available	Data not available
XlogP (Predicted)	3.2[3]	4.7[2]

Table 2: Spectroscopic Data Summary (Predicted)

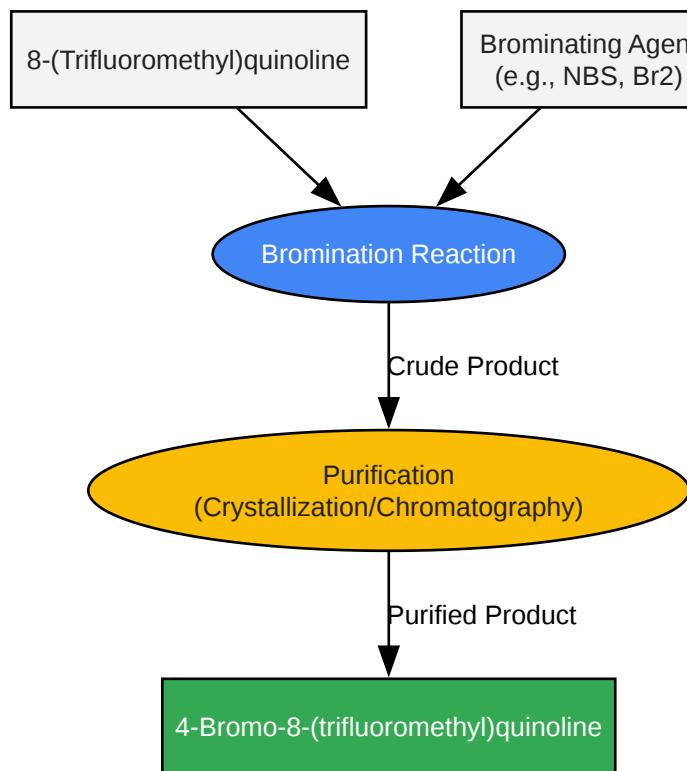
Technique	Predicted Data for 4-Bromo-8-(trifluoromethyl)quinoline
<sup>1</sup> H NMR	Aromatic protons expected in the range of 7.0-9.0 ppm.
<sup>13</sup> C NMR	Aromatic carbons and the CF <sub>3</sub> carbon signal (quartet) are expected.
<sup>19</sup> F NMR	A singlet for the CF <sub>3</sub> group is anticipated. The chemical shift will be characteristic of a trifluoromethyl group on a quinoline ring.[5][6]
Mass Spectrometry	Molecular ion peak [M] <sup>+</sup> at m/z ≈ 275 and 277 (due to bromine isotopes), and [M+H] <sup>+</sup> at m/z ≈ 276 and 278.
Infrared (IR)	Characteristic peaks for C-H, C=C, C=N, C-F, and C-Br bonds are expected.

## Synthesis and Reactivity

The synthesis of **4-Bromo-8-(trifluoromethyl)quinoline** can be approached through the bromination of 8-(trifluoromethyl)quinoline. The presence of the bromine atom at the 4-position makes it a versatile intermediate for further functionalization via cross-coupling reactions.

## General Synthesis Workflow

## General Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline

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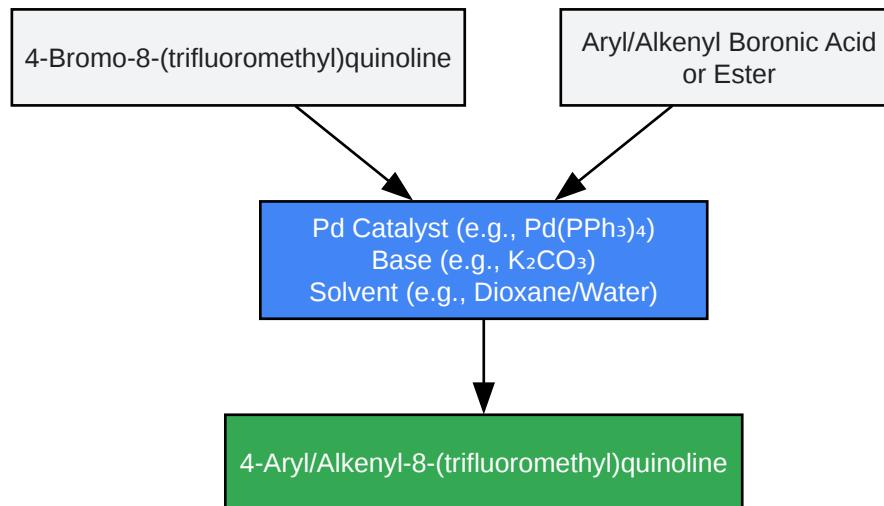
Caption: A generalized workflow for the synthesis of **4-Bromo-8-(trifluoromethyl)quinoline**.

## Key Reactivity Pathways

**4-Bromo-8-(trifluoromethyl)quinoline** is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position.

This reaction is used to form carbon-carbon bonds.

## Suzuki-Miyaura Coupling of 4-Bromo-8-(trifluoromethyl)quinoline

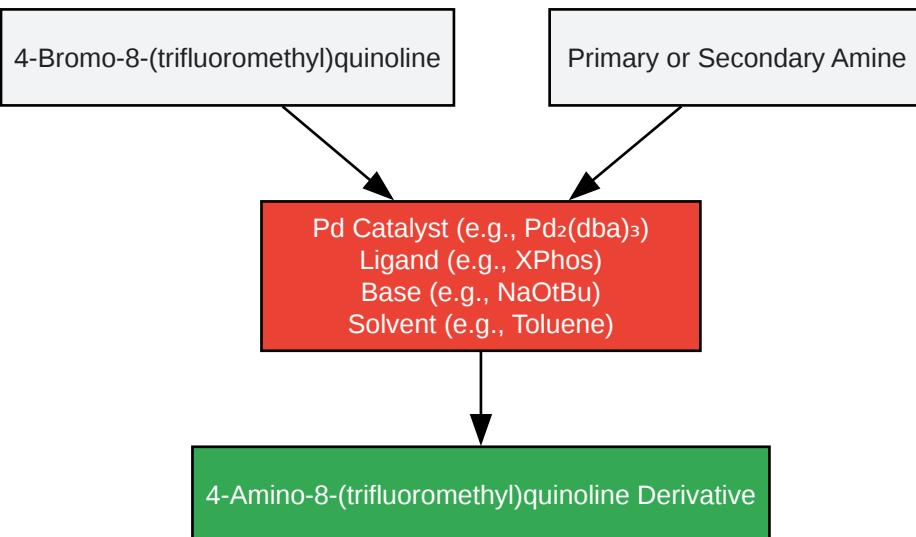


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Caption: Suzuki-Miyaura coupling for C-C bond formation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

This reaction is employed for the formation of carbon-nitrogen bonds.

## Buchwald-Hartwig Amination of 4-Bromo-8-(trifluoromethyl)quinoline

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Caption: Buchwald-Hartwig amination for C-N bond formation.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for **4-Bromo-8-(trifluoromethyl)quinoline**.

### Melting Point Determination

Objective: To determine the melting point range of a solid sample, which is an indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.
- Measurement:

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
- For an accurate measurement, heat rapidly to about 20 °C below the estimated melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .<sup>[17][18]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Apparatus:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- Pipettes

**Procedure:**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Integrate the signals to determine the relative number of protons.
  - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their positions in the molecule.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This will show a single peak for each unique carbon atom.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- $^{19}\text{F}$  NMR Spectroscopy:
  - Acquire a  $^{19}\text{F}$  NMR spectrum. Due to the high sensitivity and large chemical shift range of  $^{19}\text{F}$ , this is a powerful technique for fluorinated compounds.[19][20][21][22]
  - A single peak is expected for the  $\text{CF}_3$  group. The chemical shift provides information about its electronic environment.

## Suzuki-Miyaura Coupling (General Protocol)

Objective: To synthesize a 4-aryl-8-(trifluoromethyl)quinoline derivative.

**Materials:**

- **4-Bromo-8-(trifluoromethyl)quinoline** (1 equivalent)
- Arylboronic acid (1.2 equivalents)

- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ , 2 equivalents)
- Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and heating source

#### Procedure:

- Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-Bromo-8-(trifluoromethyl)quinoline**, the arylboronic acid, the palladium catalyst, and the base.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[\[7\]](#) [\[11\]](#)

## Potential Biological Activity

Preliminary research suggests that **4-Bromo-8-(trifluoromethyl)quinoline** may possess antimicrobial and anticancer properties.[\[23\]](#) The trifluoromethyl group can enhance metabolic stability and cell permeability, while the quinoline core is a known pharmacophore in many bioactive molecules. The bromo-substituent provides a handle for further chemical modification to optimize biological activity. Further studies are required to elucidate the specific mechanisms of action and any associated signaling pathways.[\[24\]](#)[\[25\]](#)

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